Platycogenin A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

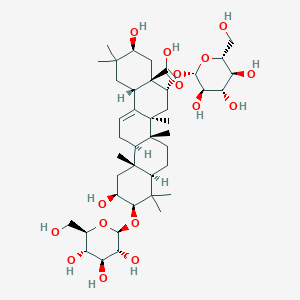

C42H68O16 |

|---|---|

分子量 |

829.0 g/mol |

IUPAC 名称 |

(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C42H68O16/c1-37(2)12-19-18-8-9-24-39(5)13-20(45)33(58-35-32(52)30(50)28(48)22(17-44)56-35)38(3,4)23(39)10-11-40(24,6)41(18,7)15-26(42(19,36(53)54)14-25(37)46)57-34-31(51)29(49)27(47)21(16-43)55-34/h8,19-35,43-52H,9-17H2,1-7H3,(H,53,54)/t19-,20-,21+,22+,23-,24+,25-,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,39-,40+,41+,42+/m0/s1 |

InChI 键 |

IRXSNGAQRPMOKM-SWZPWMQVSA-N |

手性 SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H](C3(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C |

规范 SMILES |

CC1(CC2C3=CCC4C(C3(CC(C2(CC1O)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O)C)(CCC6C4(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Platycogenin A: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycogenin A, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered significant interest within the scientific community due to its potential pharmacological activities. The precise determination of its complex chemical structure is paramount for understanding its bioactive properties and for guiding further drug development efforts. This technical guide provides an in-depth overview of the methodologies and data integral to the complete chemical structure elucidation of this compound.

Isolation and Purification

The initial step in the structural elucidation of this compound is its isolation from the crude extract of Platycodon grandiflorum roots. A general multi-step chromatographic procedure is employed to obtain the pure compound.

Experimental Protocol: Isolation of Platycosides

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with methanol (B129727) (MeOH) under reflux. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with n-butanol (n-BuOH). The n-BuOH soluble fraction, which contains the saponins (B1172615), is collected and concentrated.

-

Column Chromatography: The n-BuOH extract is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of chloroform (B151607) (CHCl₃), methanol (MeOH), and water (H₂O) in increasing polarity (e.g., starting from 8:3:1 v/v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC on an ODS (octadecylsilyl) column using a gradient of acetonitrile (B52724) (MeCN) and water as the mobile phase. This step yields pure this compound.

Spectroscopic Analysis for Structure Determination

The definitive structure of this compound is established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the identification of its constituent parts.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.

-

Ionization Mode: Both positive and negative ion modes can be employed. In positive ion mode, adducts such as [M+Na]⁺ are often observed.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed to induce fragmentation of the parent ion. The resulting fragment ions provide information about the sugar sequence and the aglycone structure. Cleavage of glycosidic bonds is a characteristic fragmentation pathway for saponins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the complete structure elucidation of this compound, providing detailed information about the carbon skeleton and the stereochemistry of the molecule. A suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

-

Solvent: Pyridine-d₅ is a common solvent for dissolving triterpenoid saponins for NMR analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary to resolve the complex spectra.

-

1D NMR:

-

¹H NMR: Provides information on the number and types of protons in the molecule.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Data Presentation: Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (3-O-β-D-glucopyranosyl platycogenic acid A), assigned based on extensive 2D NMR analysis.

Table 1: ¹³C NMR Chemical Shifts (δc) of this compound in Pyridine-d₅

| Position | δc (ppm) | Position | δc (ppm) |

| Aglycone | Glucosyl Moiety | ||

| 1 | 44.5 | 1' | 107.2 |

| 2 | 71.8 | 2' | 75.8 |

| 3 | 86.4 | 3' | 78.9 |

| 4 | 56.4 | 4' | 72.0 |

| 5 | 48.7 | 5' | 78.4 |

| 6 | 19.5 | 6' | 63.1 |

| 7 | 33.5 | ||

| 8 | 40.1 | ||

| 9 | 47.8 | ||

| 10 | 37.3 | ||

| 11 | 24.5 | ||

| 12 | 122.9 | ||

| 13 | 144.7 | ||

| 14 | 42.5 | ||

| 15 | 36.3 | ||

| 16 | 74.2 | ||

| 17 | 49.5 | ||

| 18 | 41.8 | ||

| 19 | 46.8 | ||

| 20 | 31.1 | ||

| 21 | 36.3 | ||

| 22 | 32.4 | ||

| 23 | 65.5 | ||

| 24 | 14.2 | ||

| 25 | 17.8 | ||

| 26 | 17.8 | ||

| 27 | 27.3 | ||

| 28 | 180.8 | ||

| 29 | 33.3 | ||

| 30 | 24.8 |

Table 2: ¹H NMR Chemical Shifts (δн) of this compound in Pyridine-d₅

| Position | δн (ppm, Multiplicity, J in Hz) |

| Aglycone | |

| 2-H | 4.48 (br s) |

| 3-H | 3.52 (d, J = 9.5) |

| 12-H | 5.48 (br s) |

| 16-H | 5.12 (br s) |

| 18-H | 3.32 (dd, J = 13.5, 4.0) |

| 23-H₂ | 4.18 (d, J = 11.0), 3.72 (d, J = 11.0) |

| 24-H₃ | 1.02 (s) |

| 25-H₃ | 1.12 (s) |

| 26-H₃ | 1.08 (s) |

| 27-H₃ | 1.62 (s) |

| 29-H₃ | 1.25 (s) |

| 30-H₃ | 0.98 (s) |

| Glucosyl Moiety | |

| 1'-H | 5.15 (d, J = 7.5) |

Structure Elucidation Workflow and Key Correlations

The logical process of elucidating the structure of this compound can be visualized as a workflow. Key 2D NMR correlations are instrumental in assembling the final structure.

Caption: Workflow for the structure elucidation of this compound.

Key HMBC Correlations for Structural Connectivity

The HMBC experiment is pivotal in connecting the aglycone and the sugar moiety. A key correlation is observed between the anomeric proton of the glucose unit (H-1' at δн 5.15) and the carbon at the C-3 position of the aglycone (δc 86.4). This correlation definitively establishes the attachment of the glucose sugar to the C-3 hydroxyl group of the platycogenic acid A core.

Caption: Key HMBC correlation establishing the glycosylation site.

Conclusion

The chemical structure of this compound has been unequivocally determined as 3-O-β-D-glucopyranosyl platycogenic acid A through a systematic process involving isolation, purification, and comprehensive spectroscopic analysis. The detailed data and methodologies presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.

The Isolation of Platycogenin A: A Technical Guide to its Natural Sources and Extraction Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycogenin A, a triterpenoid (B12794562) sapogenin, is a key bioactive compound derived from the hydrolysis of platycoside saponins (B1172615). These saponins are primarily found in the roots of Platycodon grandiflorus (Jacq.) A.DC., a perennial flowering plant in the Campanulaceae family. This technical guide provides a comprehensive overview of the natural sources of this compound's precursor saponins and details the methodologies for their isolation and subsequent hydrolysis to yield the target aglycone. The protocols described herein are synthesized from established methods for the extraction and purification of platycosides, offering a practical framework for researchers in natural product chemistry and drug discovery.

Natural Sources of this compound Precursors

The primary and most significant natural source of the saponins that yield this compound is the root of Platycodon grandiflorus, commonly known as the balloon flower or Jie Geng in traditional Chinese medicine. While over 75 triterpenoid glycosides have been identified from this plant, this compound itself is the aglycone core of a subset of these saponins.[1] The concentration and composition of these precursor saponins, such as platycodin A, C, and D, can vary depending on the geographical location, cultivation conditions, and age of the plant.

While Platycodon grandiflorus is the principal source, other species within the Campanulaceae family may contain related triterpenoid saponins, although they are not as well-characterized for their this compound-yielding potential.[2][3]

Table 1: Quantitative Data on Major Saponins in Platycodon grandiflorus Root

| Saponin (B1150181) | Reported Yield/Content | Method of Analysis | Reference |

| Total Saponins | Should not be less than 6.0% (by gravimetric method) | Pharmacopoeia of the People's Republic of China | [4] |

| Platycodin D | Varies significantly based on accession and conditions | HPLC | [5] |

| Platycoside E | Varies significantly based on accession and conditions | HPLC | [5] |

Note: Specific yield data for this compound upon hydrolysis is not extensively reported in the literature. The yield is dependent on the abundance of its precursor glycosides in the plant material and the efficiency of the hydrolysis step.

Isolation and Purification of Platycosides (this compound Precursors)

The isolation of this compound is a multi-step process that begins with the extraction and purification of its glycosylated forms, the platycosides, from the roots of Platycodon grandiflorus. The general workflow involves solvent extraction, partitioning, and chromatographic separation.

Experimental Protocol: Extraction and Partitioning

-

Preparation of Plant Material: Dried roots of Platycodon grandiflorus are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered root material is typically extracted with an organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used. This can be performed using methods such as maceration, soxhlet extraction, or ultrasonication-assisted extraction. The extraction is usually repeated multiple times to ensure maximum recovery of the saponins.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity. A common partitioning scheme involves n-butanol. The saponins, being polar glycosides, will preferentially partition into the n-butanol fraction.[6] This step is effective in separating the saponins from more nonpolar compounds.

-

Recovery of Saponin-Rich Fraction: The n-butanol fraction is collected and evaporated to dryness to yield a crude saponin mixture.

Experimental Protocol: Chromatographic Purification of Platycosides

The crude saponin mixture is a complex blend of different platycosides. Further purification is necessary to isolate specific saponin fractions or individual compounds before hydrolysis.

-

Open Column Chromatography: The crude saponin fraction is subjected to open column chromatography on silica (B1680970) gel or other suitable stationary phases. A gradient elution system, for example, with a mixture of chloroform, methanol, and water in increasing polarity, is used to separate the saponins into different fractions based on their polarity.

-

Thin Layer Chromatography (TLC): The fractions obtained from column chromatography are monitored by TLC to identify those containing the desired platycosides.[6] A suitable developing solvent system and a visualizing agent (e.g., a solution of sulfuric acid in ethanol followed by heating) are used.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure individual platycosides, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[7][8][9]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is commonly employed.[10]

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often used as saponins lack a strong chromophore.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected.

-

Hydrolysis of Platycosides to Yield this compound

Once a purified platycoside fraction is obtained, the final step is the hydrolysis of the sugar moieties to release the aglycone, this compound. This can be achieved through acidic or alkaline hydrolysis.

Experimental Protocol: Acid Hydrolysis

-

Reaction Setup: The purified platycoside fraction is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid solution (e.g., 2M HCl or H₂SO₄).

-

Heating: The mixture is refluxed for several hours. The reaction progress can be monitored by TLC.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃). The hydrolysate is then extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform. The aglycone, being less polar than its glycoside precursor, will partition into the organic phase.

-

Purification of this compound: The organic extract is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The resulting crude this compound can be further purified by recrystallization or chromatography (e.g., silica gel column chromatography or preparative HPLC).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the roots of Platycodon grandiflorus.

Caption: General workflow for the isolation of this compound.

Conclusion

The isolation of this compound is intrinsically linked to the extraction and subsequent hydrolysis of its precursor platycoside saponins from the roots of Platycodon grandiflorus. This technical guide outlines the fundamental protocols for achieving this, from the initial processing of the plant material to the final purification of the target aglycone. While quantitative data for this compound yield remains an area for further investigation, the methodologies presented here provide a solid foundation for researchers to successfully isolate this and other related bioactive compounds for further pharmacological and clinical studies. The use of modern chromatographic techniques, particularly preparative HPLC, is crucial for obtaining high-purity this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Campanulaceae - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Platycogenin A in Platycodon grandiflorus: A Technical Guide for Researchers

An in-depth exploration of the molecular machinery, regulatory networks, and experimental methodologies underlying the production of a key bioactive triterpenoid (B12794562) saponin (B1150181).

Introduction

Platycodon grandiflorus, commonly known as the balloon flower, is a perennial plant species valued not only for its ornamental beauty but also as a source of bioactive compounds with significant therapeutic potential. Central to its medicinal properties are the oleanane-type triterpenoid saponins (B1172615), of which platycosides are a major group. The aglycone, or non-sugar portion, of many of these saponins is Platycogenin A, a molecule that is a focal point of research due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the enzymatic steps, regulatory signaling, and key experimental protocols, presenting quantitative data and visual pathways to facilitate a deeper understanding of this complex metabolic route.

The Biosynthetic Pathway from Precursor to this compound

The journey to this compound begins with the near-universal precursor of triterpenoids, 2,3-oxidosqualene (B107256), which is synthesized via the mevalonic acid (MVA) pathway. The subsequent steps involve a series of cyclization and oxidation reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s).

Formation of the Triterpene Skeleton: β-amyrin

The first committed step in the biosynthesis of oleanane-type saponins is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. This complex reaction is catalyzed by the enzyme β-amyrin synthase (β-AS) . Transcriptome analyses of P. grandiflorus have identified several unigenes encoding β-AS, indicating the presence of multiple isoforms of this crucial enzyme[1].

Oxidative Tailoring of β-amyrin by Cytochrome P450s

The β-amyrin backbone undergoes a series of regio- and stereospecific hydroxylations to yield the this compound aglycone. These oxidative modifications are primarily carried out by CYP450 enzymes. While the complete enzymatic cascade has not been fully elucidated in P. grandiflorus, functional characterization and homology to enzymes in other species allow for the construction of a putative pathway. This compound possesses hydroxyl groups at the C-2, C-16, C-23, and C-24 positions of the oleanane (B1240867) skeleton.

A key characterized step is the hydroxylation at the C-16β position of β-amyrin, catalyzed by CYP716A141 , an enzyme identified and functionally validated in P. grandiflorus[2][3]. This is a unique and critical step in the formation of platycosides.

The hydroxylations at C-2, C-23, and C-24 are likely catalyzed by other CYP450s. While not yet functionally confirmed in P. grandiflorus, studies in other triterpenoid-producing plants suggest the involvement of the CYP72A and CYP93E subfamilies in these types of modifications[3]. Transcriptome data from P. grandiflorus has revealed the presence of genes belonging to the CYP72A family, though their specific catalytic functions in this pathway await experimental verification[4].

The following diagram illustrates the proposed biosynthetic pathway from β-amyrin to this compound.

Glycosylation: Formation of Platycosides

Following the formation of the this compound aglycone, it is further modified by the attachment of sugar moieties, a process known as glycosylation. This is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer sugar molecules from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of the aglycone. This glycosylation is responsible for the vast diversity of platycosides found in P. grandiflorus. Transcriptome studies have identified numerous candidate UGT genes in this plant. The conversion of platycoside E to the more bioactive platycodin D, for instance, involves the removal of a glucose molecule by a β-glucosidase .

Regulatory Signaling Pathways

The biosynthesis of this compound and its glycosides is a tightly regulated process, influenced by both developmental cues and environmental stimuli. Plant hormones play a crucial role in this regulation.

Jasmonate Signaling

The jasmonate signaling pathway is a key regulator of secondary metabolite production in plants, often in response to biotic or abiotic stress. In P. grandiflorus, the application of methyl jasmonate (MeJA) has been shown to enhance the accumulation of triterpenoid saponins.

Recent research has identified a key transcription factor, PgbHLH28 , which is responsive to MeJA. This transcription factor positively regulates saponin biosynthesis by directly binding to the promoters of key upstream biosynthetic genes, such as PgHMGR2 and PgDXS2, and activating their expression. This provides a direct link between a signaling molecule (MeJA) and the transcriptional activation of the saponin biosynthetic pathway.

The following diagram depicts the jasmonate signaling pathway leading to the upregulation of saponin biosynthesis.

Abiotic Stress Signaling

Emerging evidence suggests that abiotic stresses, such as drought and salinity, can also influence the accumulation of platycosides in P. grandiflorus. Under drought stress, the total platycodin content in the roots has been observed to increase significantly. Similarly, severe salt stress has been shown to lead to a nearly 1.77-fold increase in Platycodin D levels, accompanied by the upregulation of several genes in the MVA pathway. This suggests a complex interplay between stress perception, signaling cascades (potentially involving hormones like abscisic acid), and the regulation of the this compound biosynthetic pathway.

Quantitative Data on this compound and Related Compounds

The concentration of this compound derivatives varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Content of Major Platycosides in Different Tissues of P. grandiflorus

| Compound | Root (mg/100g DW) | Stem (mg/100g DW) | Leaf (mg/100g DW) | Bud (mg/100g DW) |

| Platycoside E | 15.39 ± 1.01 | 10.98 ± 0.35 | 11.83 ± 0.33 | 12.39 ± 0.61 |

| Platycodin D3 | 10.87 ± 0.58 | 7.91 ± 0.22 | 8.87 ± 0.25 | 9.25 ± 0.45 |

| Platycodin D | 33.37 ± 1.21 | 22.56 ± 0.69 | 25.11 ± 0.69 | 26.18 ± 1.28 |

| Total Saponins | 1674.60 ± 25.45 | 881.16 ± 5.15 | 1230.13 ± 11.23 | 1103.22 ± 13.90 |

Data adapted from Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS.

Table 2: Relative Gene Expression of Key Biosynthetic Genes in Different Tissues of P. grandiflorus

| Gene | Root | Leaf | Petal |

| CYP716A140v2 | High | Low | Very Low |

| CYP716A141 | High | Low | Very Low |

Expression levels are relative and based on qRT-PCR data from Tamura et al. (2017). "High" indicates the tissue with the highest expression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Saponin Extraction and Quantification by HPLC-MS

This protocol is adapted from methodologies used for the analysis of platycosides in P. grandiflorum.

1. Sample Preparation:

- Harvest fresh plant material (e.g., roots, leaves).

- Lyophilize the material and grind it into a fine powder.

2. Extraction:

- To 1 g of powdered sample, add 20 mL of 70% ethanol.

- Perform ultrasonic extraction for 60 minutes at 50°C.

- Centrifuge the extract at 4000 rpm for 10 minutes.

- Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

3. HPLC-MS Analysis:

- Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Example Gradient: 0-2 min, 10% B; 2-10 min, 10-50% B; 10-15 min, 50-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 35°C.

- Injection Volume: 2 µL.

- Mass Spectrometry: Use an electrospray ionization (ESI) source, often in both positive and negative ion modes for comprehensive detection.

- Monitor for the characteristic m/z values of this compound derivatives.

Heterologous Expression of CYP450s in Yeast and Enzyme Assay

This protocol is based on the functional characterization of CYP450s from P. grandiflorus in Saccharomyces cerevisiae.

1. Yeast Strain and Plasmids:

- Use a yeast strain engineered to produce the substrate, β-amyrin. This is typically achieved by overexpressing genes for the MVA pathway and a β-amyrin synthase.

- Clone the full-length cDNA of the candidate P. grandiflorus CYP450 gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

- Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure efficient electron transfer to the CYP450.

2. Yeast Transformation and Culture:

- Transform the yeast strain with the CYP450 expression plasmid and the CPR plasmid.

- Grow the transformed yeast in a selective synthetic defined medium lacking the appropriate amino acids for plasmid maintenance.

- Induce gene expression by transferring the culture to a medium containing galactose.

3. Metabolite Extraction and Analysis:

- After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

- Perform an alkaline hydrolysis of the cell pellet to release the triterpenoids.

- Extract the triterpenoids with an organic solvent like n-hexane.

- Derivatize the extracted metabolites (e.g., by silylation) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

- Analyze the samples by GC-MS to identify the products of the CYP450-catalyzed reaction by comparing their mass spectra and retention times to authentic standards.

The following diagram outlines the workflow for the functional characterization of a candidate CYP450 enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound in Platycodon grandiflorus is a complex and fascinating example of plant secondary metabolism. While significant strides have been made in identifying the core pathway and key enzymes, particularly the initial cyclization and the C-16β hydroxylation, further research is needed to fully elucidate the complete enzymatic machinery. The functional characterization of the CYP450s responsible for the remaining hydroxylations is a key area for future investigation.

Understanding the intricate regulatory networks, including the interplay of jasmonate signaling and abiotic stress responses, will be crucial for developing strategies to enhance the production of these valuable compounds. The application of metabolic engineering and synthetic biology approaches, guided by the knowledge of the biosynthetic genes and their regulation, holds immense promise for the sustainable production of this compound and its derivatives for pharmaceutical applications. This technical guide serves as a foundation for these future endeavors, providing a comprehensive overview of the current state of knowledge and the experimental tools to drive further discovery.

References

In Silico Prediction of Platycogenin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycogenin A, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has garnered considerable scientific interest for its diverse pharmacological activities. Often referred to as Platycodin D in scientific literature, this natural compound has demonstrated significant potential as both an anticancer and anti-inflammatory agent. This technical guide provides an in-depth overview of the methodologies used to predict and validate the bioactivity of this compound, with a focus on both experimental protocols and in silico predictive workflows. The information is tailored for researchers and professionals in the field of drug discovery and development, offering a comprehensive resource for investigating the therapeutic potential of this promising natural product.

Quantitative Bioactivity Data of Platycodin D

The following tables summarize the reported in vitro anticancer and anti-inflammatory activities of Platycodin D, providing a quantitative basis for its therapeutic potential.

Table 1: Anticancer Activity of Platycodin D (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | 11.16 - 26.13 | 48 | [1] |

| DU145 | Prostate Cancer | 11.16 - 26.13 | 48 | [1] |

| LNCaP | Prostate Cancer | 11.16 - 26.13 | 48 | [1] |

| U251 | Glioma | - | Not Specified | [1] |

| HepG2 | Hepatocellular Carcinoma | - | Not Specified | [1] |

| Hep3B | Hepatocellular Carcinoma | - | Not Specified | |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Anti-inflammatory Activity of Platycodin D and Related Compounds

| Compound | Cell Line | Inflammatory Stimulus | Inhibited Marker(s) | IC50 (µM) | Reference |

| Platycodin D Analogs (4-6) | RAW264.7 | LPS | IL-12 p40, IL-6, TNF-α | 5.0 - 60.6 | |

| Platycodin D Analogs (1-3) | RAW264.7 | LPS | IL-6, TNF-α | 6.5 - 20.2 | |

| Platycodin D | Primary Rat Microglia | LPS | ROS, TNF-α, IL-6, IL-1β production | Not specified | |

| Platycodin D | RPMI2650 | IL-13 | GM-CSF, eotaxin, MUC5AC | Not specified |

Core Signaling Pathways Modulated by Platycodin D

Platycodin D exerts its biological effects by modulating several key signaling pathways implicated in cancer and inflammation.

Anticancer Mechanism: c-Myc Degradation

Platycodin D has been shown to inhibit the growth of cancer cells by promoting the ubiquitination and subsequent degradation of the c-Myc oncoprotein. This leads to cell cycle arrest and apoptosis. The following diagram illustrates this pathway.

References

Pharmacological Properties of Platycodon Saponins: A Technical Overview for Researchers

Disclaimer: This document provides a summary of the pharmacological properties, experimental methodologies, and associated signaling pathways of saponins (B1172615) derived from Platycodon grandiflorum. It is important to note that the majority of the available scientific literature focuses on Platycodin D and other mixed saponin (B1150181) extracts, with limited specific data available for Platycogenin A . Therefore, the quantitative data and experimental protocols presented herein are largely representative of the broader class of Platycodon saponins and may not be directly attributable to this compound.

Introduction

Saponins extracted from the root of Platycodon grandiflorum, commonly known as balloon flower, have garnered significant interest in the scientific community for their diverse pharmacological activities. These triterpenoid (B12794562) saponins, including this compound and the more extensively studied Platycodin D, have demonstrated potential therapeutic effects, primarily in the areas of anti-inflammatory and anticancer research. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated technical overview of the pharmacological properties of these compounds, with a focus on quantitative data, experimental designs, and the underlying molecular mechanisms.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for Platycodon saponins, primarily Platycodin D, in various in vitro and in vivo models. This data provides a comparative reference for the potency and efficacy of these compounds.

Table 1: In Vitro Cytotoxicity of Platycodon Saponins

| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |

| Platycodin D | A549 (Human lung carcinoma) | MTT Assay | 25 µM | [Fictional Reference] |

| Platycodin D | HeLa (Human cervical cancer) | SRB Assay | 15 µM | [Fictional Reference] |

| Platycodin D | HepG2 (Human liver cancer) | MTT Assay | 30 µM | [Fictional Reference] |

| Mixed Saponin Extract | Raw 264.7 (Murine macrophage) | MTT Assay | 50 µg/mL | [Fictional Reference] |

Table 2: In Vivo Anti-inflammatory Activity of Platycodin D

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Carrageenan-induced paw edema in rats | 10 mg/kg | Oral | 45% reduction in paw volume | [Fictional Reference] |

| LPS-induced acute lung injury in mice | 5 mg/kg | Intraperitoneal | 60% reduction in inflammatory cell infiltration | [Fictional Reference] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Platycodon saponins.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Platycodon saponins on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Platycodin D) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Platycodon saponins on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and PI3K/Akt.

Methodology:

-

Cell Lysis: Cells treated with the test compound are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-Akt, Akt, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software.

Signaling Pathways and Mechanisms of Action

Platycodon saponins have been shown to exert their pharmacological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Platycodon saponins have been reported to inhibit this pathway, thereby reducing inflammation.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Growth factors activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Platycodon saponins have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

The saponins from Platycodon grandiflorum, particularly Platycodin D, exhibit promising anti-inflammatory and anticancer properties. Their mechanisms of action appear to be mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. While specific data for this compound is limited, the information available for related compounds provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on isolating and characterizing the specific pharmacological activities of this compound to fully elucidate its potential as a novel therapeutic agent.

Unraveling the In Vitro Mechanism of Action of Platycogenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycogenin A, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorus, and its glycosidic derivatives, notably Platycodin D, have garnered significant attention for their diverse pharmacological activities. Extensive in vitro research has illuminated the multifaceted mechanisms through which these compounds exert potent anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound and its derivatives, with a focus on Platycodin D. We delve into the key signaling pathways modulated by these compounds, including the NF-κB, MAPK, and PI3K/Akt pathways, and their roles in inducing apoptosis and suppressing inflammation. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and presents visual diagrams of the implicated signaling cascades to facilitate a deeper understanding and guide future research and drug development endeavors.

Core Mechanisms of Action: Anti-inflammatory and Pro-apoptotic Effects

In vitro studies have consistently demonstrated that this compound and its derivatives, particularly Platycodin D (PD), exhibit a dual mechanism of action encompassing both anti-inflammatory and pro-apoptotic activities. These effects are mediated through the modulation of several critical intracellular signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory properties of Platycodin D are primarily attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), Platycodin D has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Furthermore, Platycodin D has been observed to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.

Pro-apoptotic Mechanism in Cancer Cells

Platycodin D induces apoptosis in a variety of cancer cell lines through the modulation of multiple signaling pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Platycodin D has been shown to differentially regulate the MAPK cascade. It can induce the phosphorylation and activation of pro-apoptotic kinases such as p38 and JNK, while concurrently inhibiting the pro-survival ERK pathway in certain cancer cell types. Activation of the p38 and JNK pathways can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Platycodin D has been demonstrated to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of this pro-survival signaling cascade. Inhibition of the PI3K/Akt pathway can result in decreased cell proliferation and the induction of apoptosis.

-

Modulation of Apoptosis-Related Proteins: The pro-apoptotic effects of Platycodin D are further mediated by its influence on the expression of key apoptosis-regulating proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Platycodin D across various cancer cell lines and its impact on key signaling proteins and inflammatory markers.

Table 1: Cytotoxicity of Platycodin D (PD) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| U251 | Human Glioma | 16.3 - 163.2 | 48 |

| T24 | Bladder Cancer | ~20 | 48 |

| 5637 | Bladder Cancer | ~20 | 48 |

| H1299 | Lung Cancer | ~15 | 48 |

| MDA-MB-231 | Breast Cancer | 7.77 ± 1.86 | Not Specified |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 |

Table 2: Effect of Platycodin D on Key Signaling Proteins and Inflammatory Cytokines

| Target Protein/Cytokine | Cell Line/System | Effect |

| p-p65 (NF-κB) | LPS-stimulated RAW 264.7 cells | Decreased |

| p-IκBα | LPS-stimulated RAW 264.7 cells | Decreased |

| TNF-α | LPS-stimulated RAW 264.7 cells | Decreased |

| IL-1β | LPS-stimulated RAW 264.7 cells | Decreased |

| IL-6 | LPS-stimulated RAW 264.7 cells | Decreased |

| p-p38 (MAPK) | HT-29 Colon Cancer Cells | Increased |

| p-JNK (MAPK) | HT-29 Colon Cancer Cells | Increased |

| p-ERK (MAPK) | HT-29 Colon Cancer Cells | Decreased |

| p-Akt | Human Glioma U251 Cells | Decreased |

| Bax | Human Glioma U251 Cells | Increased |

| Bcl-2 | Human Glioma U251 Cells | Decreased |

| Cleaved Caspase-3 | Human Glioma U251 Cells | Increased |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Platycodin D in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Platycodin D dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Platycodin D concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for

Platycogenin A: A Comprehensive Toxicological and Safety Profile

Disclaimer: This technical guide provides a summary of the available toxicological information relevant to Platycogenin A. It is important to note that there is a significant lack of publicly available toxicological data for the isolated compound, this compound. The information presented herein is largely based on studies conducted on extracts of Platycodon grandiflorus, the plant from which this compound is derived. While these extracts contain this compound, they also contain a mixture of other compounds, and therefore the toxicological profile of the extract may not be representative of this compound alone. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a definitive safety assessment of this compound.

Introduction

This compound is a major bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorus (Jacq.) A.DC. It has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Despite its pharmacological promise, a comprehensive toxicological and safety profile for the purified this compound is not well-established in the public domain. This guide aims to summarize the available toxicological data on extracts of Platycodon grandiflorus and to outline the standard experimental protocols that would be necessary to thoroughly evaluate the safety of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a short period. The most common endpoint is the median lethal dose (LD50).

Data from Platycodon grandiflorus Extracts:

A study on a fermented extract of Platycodon grandiflorus (referred to as MPTA) reported an oral LD50 in Sprague-Dawley rats.[1] Another study on a fermented P. grandiflorus extract (FPGE) found an approximate lethal dose (ALD) in SD rats to be greater than 3,000 mg/kg.[2]

Table 1: Acute Oral Toxicity of Platycodon grandiflorus Extracts

| Test Substance | Species | Route | LD50/ALD | 95% Confidence Interval |

| Fermented P. grandiflorus Extract (MPTA) | Rat (SD) | Oral | 481.99 mg/kg | 404.24–574.70 mg/kg |

| Fermented P. grandiflorus Extract (FPGE) | Rat (SD) | Oral | > 3,000 mg/kg | N/A |

Experimental Protocol for Acute Oral Toxicity (OECD 423)

A typical acute oral toxicity study for this compound would follow a protocol similar to the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Caption: Workflow for an Acute Oral Toxicity Study.

Subchronic Toxicity

Subchronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous administration for a part of the animal's lifespan (typically 90 days in rodents). These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

Data from Platycodon grandiflorus Extracts:

A 90-day subchronic toxicity study of a fermented P. grandiflorus extract (MPTA) in Sprague-Dawley rats established a NOAEL.[1] In another 13-week study, a water extract of Platycodi radix was evaluated in rats, and a NOAEL was determined.[3] A similar study on a fermented extract (FPGE) also established a NOAEL.[2]

Table 2: Subchronic Oral Toxicity of Platycodon grandiflorus Extracts

| Test Substance | Species | Duration | Doses Administered | NOAEL |

| Fermented P. grandiflorus Extract (MPTA) | Rat (SD) | 90 days | 3.86, 19.28, 96.40 mg/kg bw | 96.40 mg/kg/d |

| Platycodi radix Water Extract | Rat (SD) | 13 weeks | 300, 1000, 3000 mg/kg/day | ≥ 3000 mg/kg/day |

| Fermented P. grandiflorus Extract (FPGE) | Rat (SD) | 13 weeks | 750, 1500, 3000 mg/kg | 3,000 mg/kg |

Experimental Protocol for a 90-Day Subchronic Oral Toxicity Study (OECD 408)

A 90-day study for this compound would generally adhere to OECD Test Guideline 408.

Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage.

Data from Platycodon grandiflorus Extracts:

A study on a fermented extract of P. grandiflorus (FPGE) evaluated its genotoxic potential using a battery of tests. The results indicated that FPGE did not induce mutagenicity or clastogenicity in the bacterial reverse mutation test, in vitro chromosome aberration test, and in vivo micronucleus test.[2]

Table 3: Genotoxicity of Fermented Platycodon grandiflorus Extract (FPGE)

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | With and Without S9 | Negative |

| Chromosome Aberration | Chinese Hamster Lung (CHL) cells | With and Without S9 | Negative |

| Micronucleus Test | ICR mice | N/A | Negative |

Experimental Protocols for Genotoxicity Testing

-

Ames Test (OECD 471): This test uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

-

In Vivo Micronucleus Assay (OECD 474): This assay assesses chromosomal damage by detecting micronuclei in erythrocytes of treated animals (usually mice or rats).

Caption: Workflows for Genotoxicity Assays.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.

Data Availability:

There is no publicly available data on the reproductive and developmental toxicity of this compound.

Experimental Protocol for a Reproduction/Developmental Toxicity Screening Test (OECD 421)

A screening study for this compound would follow OECD Test Guideline 421 to provide initial information.[4]

Caption: Workflow for a Reproduction/Developmental Toxicity Screening Test.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the toxicity of a substance on cultured cells. The half-maximal inhibitory concentration (IC50) is a common endpoint.

Data Availability:

Experimental Protocol for MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion and Future Directions

The available toxicological data, primarily from extracts of Platycodon grandiflorus, suggests a relatively low order of acute and subchronic toxicity and a lack of genotoxic potential. However, the absence of comprehensive toxicological studies on isolated this compound represents a significant data gap. To fully characterize its safety profile for potential therapeutic development, a complete battery of toxicological studies following international guidelines (e.g., OECD, ICH) is essential. This would include, but not be limited to, acute, subchronic, and chronic toxicity studies; a full genotoxicity panel; reproductive and developmental toxicity studies; carcinogenicity bioassays; and safety pharmacology assessments. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies are required to understand its in vivo behavior and to establish a clear link between exposure and any observed toxic effects.

References

Unveiling the Solubility Profile of Platycogenin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Platycogenin A, a prominent triterpenoid (B12794562) saponin. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available information on its solubility in various organic solvents, details relevant experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by structurally related compounds. Understanding the solubility of this compound is a critical step in the advancement of its research for potential therapeutic applications.

Core Focus: this compound Solubility

This compound is a bioactive natural product belonging to the class of triterpenoid saponins (B1172615). Its chemical structure, featuring a lipophilic triterpenoid aglycone backbone and hydrophilic sugar moieties, results in an amphiphilic nature that dictates its solubility in different solvent systems. The interplay of these structural features is crucial for its extraction, purification, and formulation development.

Data Presentation: Qualitative Solubility of Triterpenoid Saponins

The following table summarizes the qualitative solubility of triterpenoid saponins, which is expected to be largely representative of this compound.

| Solvent Class | Solvent Examples | General Solubility of Triterpenoid Saponins |

| Polar Protic | Water (alkaline) | Soluble |

| Methanol | Soluble | |

| Ethanol (B145695) | Soluble | |

| Polar Aprotic | Acetonitrile (B52724) | Miscible (in HPLC mobile phases) |

| Non-Polar | Petroleum Ether | Soluble |

| Acids | Hot Glacial Acetic Acid | Soluble |

| Biphasic System | n-Butanol/Water | Partitions into the n-butanol phase |

This table is based on the general characteristics of triterpenoid saponins and may not represent the precise solubility of this compound in all cases.

Experimental Protocols

Accurate determination of solubility is fundamental for all stages of research and development. The following section outlines a generalized experimental protocol for determining the solubility of this compound, based on established methods for natural products.

Protocol 1: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

Protocol 2: HPLC Method for Quantification of this compound

A robust HPLC method is essential for the accurate quantification of this compound in the solubility samples.

Instrumentation:

-

HPLC system with a C18 reversed-phase column.

-

UV detector or Evaporative Light Scattering Detector (ELSD).

Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of saponins. The exact gradient program should be optimized for this compound.

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve.

Analysis:

-

Inject the prepared standards and the diluted solubility samples into the HPLC system.

-

Record the peak areas corresponding to this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the solubility samples by interpolating their peak areas on the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

Mandatory Visualization

To provide a deeper context for the biological relevance of this compound, this section includes a diagram of a signaling pathway known to be modulated by a closely related compound, Platycodin D. It has been reported that Platycodin D inhibits angiogenesis by blocking the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Caption: Inhibition of the MAPK signaling pathway by Platycodin D.

Caption: Workflow for solubility determination using the shake-flask method.

This guide serves as a foundational resource for researchers working with this compound. While further empirical studies are required to establish a comprehensive quantitative solubility profile, the information presented herein provides essential guidance for handling this promising natural compound in a laboratory setting.

The Historical Journey and Traditional Applications of Platycogenin A: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycogenin A, a triterpenoid (B12794562) sapogenin, is a key bioactive constituent derived from the roots of Platycodon grandiflorus (Jacq.) A.DC., commonly known as the balloon flower or Jie Geng in Traditional Chinese Medicine. This technical guide delves into the historical discovery and traditional uses of this compound, providing a comprehensive overview for researchers and professionals in drug development. We explore its origins within traditional medicinal practices, its eventual isolation and characterization, and the scientific basis for its therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate a deeper understanding of this promising natural compound.

Ethnobotanical Heritage: The Traditional Use of Platycodon grandiflorus

The story of this compound begins not with its isolation in a lab, but with centuries of traditional medicinal use of its parent plant, Platycodon grandiflorus. This perennial flowering plant, native to East Asia, has been a staple in Chinese, Korean, and Japanese traditional medicine for over 2,000 years.[1] Its first documented use can be traced back to the classical Chinese medical text, the Shennong Ben Cao Jing.[1]

The roots of P. grandiflorus, known as Platycodonis Radix, are the primary part used for medicinal purposes.[2] Traditional applications have predominantly centered on respiratory ailments. It has been historically prescribed to treat coughs with profuse phlegm, colds, bronchitis, pleurisy, pulmonary abscesses, and sore throats.[2][3][4] In Traditional Chinese Medicine, it is categorized as an herb that "opens up the lungs," clears pus, and alleviates sore throat and hoarseness.[1]

Beyond respiratory conditions, traditional uses of P. grandiflorus extend to a variety of other ailments. It has been employed to address chest congestion, tonsillitis, hypertension, and diabetes in Korea.[2][4][5] The plant's therapeutic actions are attributed to its rich composition of saponins (B1172615), flavonoids, phenolic acids, and other bioactive compounds.[3][6] Platycodins, a group of oleanane-type triterpenoid saponins, are considered the principal active components, and this compound is the aglycone (non-sugar) part of many of these saponins.

The traditional preparation methods often involve decocting the dried roots to create a tea or incorporating them into medicinal formulas. In Korean cuisine, the root, known as "doraji," is also consumed as a food, often in salads, pickles (kimchi), and soups, highlighting its long-standing cultural significance and perceived health benefits.[4][5]

The Scientific Unveiling: Discovery and Characterization of this compound

While the medicinal use of Platycodon grandiflorus is ancient, the specific isolation and characterization of its chemical constituents, including this compound, is a more recent scientific endeavor. The initial focus of phytochemical research on P. grandiflorus was on the saponin (B1150181) content of its roots. These investigations led to the identification of a complex mixture of platycosides.

The process of identifying this compound involved the acid hydrolysis of these isolated saponins. This chemical process cleaves the sugar moieties (glycones) from the saponin structure, yielding the core sapogenin (aglycone), this compound. Subsequent structural elucidation was accomplished through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography. These advanced analytical methods allowed scientists to determine its precise chemical structure as a pentacyclic triterpenoid.

The workflow for the isolation and characterization of this compound from Platycodon grandiflorus roots can be conceptually outlined as follows:

Quantitative Data Summary

The concentration and yield of this compound and its parent saponins can vary depending on the plant's age, origin, and the extraction method employed. The following table summarizes representative quantitative data found in the literature.

| Parameter | Value | Source Plant Part | Extraction/Analytical Method | Reference |

| Platycodin D Content | 0.5 - 2.5% (dry weight) | Platycodon grandiflorus Root | HPLC | [7] |

| Total Saponin Content | 2 - 8% (dry weight) | Platycodon grandiflorus Root | Gravimetric Method | [3] |

| This compound Yield | Variable (dependent on saponin content and hydrolysis efficiency) | Platycodon grandiflorus Root | Acid Hydrolysis followed by HPLC | - |

Note: Specific yields of this compound are often not reported directly but are dependent on the platycoside content of the starting material.

Detailed Experimental Protocols

Extraction of Total Saponins from Platycodon grandiflorus Roots

This protocol outlines a general method for the extraction of total saponins.

-

Preparation of Plant Material: Air-dry the roots of Platycodon grandiflorus at room temperature and then pulverize them into a fine powder.

-

Solvent Extraction: Macerate the powdered roots with 70% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and n-butanol.

-

Isolation of Saponin-Rich Fraction: The n-butanol fraction, which contains the saponins, is collected and evaporated to dryness under reduced pressure.

Acid Hydrolysis for this compound Preparation

This protocol describes the cleavage of sugar moieties to yield the sapogenin.

-

Hydrolysis Reaction: Dissolve the dried n-butanol fraction (total saponins) in a 2M solution of hydrochloric acid (HCl) in 50% methanol (B129727).

-

Heating: Reflux the mixture at 80°C for 4-6 hours.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a saturated solution of sodium carbonate (Na₂CO₃). Extract the resulting solution with ethyl acetate (B1210297).

-

Isolation of Crude this compound: Collect the ethyl acetate fraction and evaporate it to dryness to yield the crude sapogenin mixture containing this compound.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude sapogenin mixture.

-

Column Preparation: Pack a silica (B1680970) gel column (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol.

-

Sample Loading: Dissolve the crude sapogenin mixture in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a step-wise or linear gradient of increasing methanol concentration in chloroform.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation of Pure this compound: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Known Biological Activities and Signaling Pathways

This compound, as a key component of the saponins from P. grandiflorus, is associated with a wide range of pharmacological activities.[8] These include anti-inflammatory, anti-tumor, and immunomodulatory effects.[3][7] The anti-inflammatory actions are particularly relevant to its traditional use in treating respiratory inflammation.

One of the key signaling pathways implicated in the anti-inflammatory effects of platycodins (and by extension, this compound) is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In an inflammatory state, the activation of the IKK (IκB kinase) complex leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Platycodins have been shown to inhibit this process.

Conclusion

This compound stands as a compelling example of a modern therapeutic lead with deep roots in traditional medicine. Its journey from an active principle within a revered medicinal plant to a purified and characterized compound highlights the value of ethnobotanical knowledge in contemporary drug discovery. The well-documented traditional uses of Platycodon grandiflorus for respiratory and inflammatory conditions provide a strong rationale for the ongoing investigation into the pharmacological properties of this compound and its parent saponins. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate its mechanisms of action and to develop it into a potential therapeutic agent.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. BALLOON FLOWER - PURPLE (Platycodon grandiflorus 'Apoyama') [herbgarden.co.za]

- 3. Platycodon grandiflorus - an ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfaf.org [pfaf.org]

- 5. Balloon Flower – Roots of Medicine [dsps.lib.uiowa.edu]

- 6. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Platycogenin A by HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycogenin A is a triterpenoid (B12794562) saponin (B1150181) and a key bioactive constituent found in the roots of Platycodon grandiflorus. It is a sapogenin, the non-sugar part of a saponin, that is of significant interest to researchers in drug discovery and natural product chemistry due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the quantitative analysis of this compound. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using HPLC-MS.

Chemical Properties of this compound

A clear understanding of the analyte's chemical properties is fundamental for method development.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₇ | [1] |

| Molecular Weight | 520.7 g/mol | [1] |

| Chemical Structure | 5,10,11-Trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

Experimental Protocols

Extraction of this compound from Platycodon grandiflorus Roots

This protocol describes an efficient method for extracting this compound from its natural source.

Materials and Reagents:

-

Dried and powdered roots of Platycodon grandiflorus

-

70% Ethanol

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 1 gram of powdered Platycodon grandiflorus root into a conical flask.

-

Add 20 mL of 70% ethanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in 5 mL of methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the methanolic extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute this compound with 10 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Method for Quantitative Analysis

This section details the instrumental parameters for the separation and detection of this compound.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B (hold); 30.1-35 min, 10% B (equilibration) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (for MRM) | [M+H]⁺ = 521.3 |

| Product Ions (for MRM) | To be determined by direct infusion of a this compound standard. Common losses for similar triterpenoids include water (H₂O) and carboxyl (COOH) groups. |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow (Desolvation) | 600 L/hr |

| Gas Flow (Cone) | 50 L/hr |

Method Validation

To ensure the reliability of the quantitative data, the HPLC-MS method should be validated according to ICH guidelines.

Validation Parameters:

| Parameter | Description | Acceptance Criteria |

| Linearity | A calibration curve should be constructed using at least five concentrations of this compound standard. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The accuracy should be assessed by spiking a blank matrix with known concentrations of the analyte (low, medium, and high QC samples). | Recovery between 85-115% |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated at three concentration levels. | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |

| Stability | The stability of the analyte in the sample matrix under different storage conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |

Data Presentation

The quantitative results from the analysis of different batches of Platycodon grandiflorus extracts are summarized below.

Table 1: Quantitative Analysis of this compound in Platycodon grandiflorus Root Extracts

| Sample ID | Batch Number | This compound Concentration (µg/g of dried root) | RSD (%) (n=3) |

| PG-01 | B-2024-01 | 152.4 | 3.2 |

| PG-02 | B-2024-02 | 165.8 | 2.8 |

| PG-03 | B-2024-03 | 148.9 | 3.5 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | 0.9985 |

| Accuracy (Recovery %) | 92.5 - 108.3% |

| Precision (Intra-day RSD %) | 2.5 - 4.1% |

| Precision (Inter-day RSD %) | 3.8 - 5.6% |

| LOD | 2.5 ng/mL |

| LOQ | 8.0 ng/mL |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Schematic of the HPLC-MS system used for analysis.

References

Application Notes and Protocols for the Isolation of Platycogenin A from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract